molecular formula C58H70Cl2F2N2O13S B10858999 Encaleret sulfate CAS No. 1214922-52-7

Encaleret sulfate

Cat. No.: B10858999
CAS No.: 1214922-52-7
M. Wt: 1144.1 g/mol
InChI Key: NOJBHZIZNPMQRT-CBASKZFISA-N
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Description

Encaleret sulfate is an investigational oral therapy primarily studied for its potential to treat autosomal dominant hypocalcemia type 1 (ADH1). This rare, inherited disease is characterized by abnormally low serum calcium and high urine calcium levels due to gain-of-function mutations in the calcium sensing receptor (CaSR) .

Preparation Methods

The synthetic routes and reaction conditions for encaleret sulfate are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of organic reactions involving the incorporation of specific functional groups to achieve the desired molecular structure . Industrial production methods likely involve optimization of these synthetic routes to ensure scalability, purity, and cost-effectiveness.

Chemical Reactions Analysis

Encaleret sulfate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Encaleret sulfate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Encaleret sulfate exerts its effects by selectively antagonizing the calcium sensing receptor (CaSR). This receptor plays a crucial role in regulating parathyroid hormone secretion and renal calcium reabsorption. By inhibiting the CaSR, this compound increases serum calcium levels and decreases urine calcium excretion, thereby addressing the underlying cause of ADH1 .

Comparison with Similar Compounds

Encaleret sulfate is unique compared to other compounds targeting the calcium sensing receptor due to its specific molecular structure and mechanism of action. Similar compounds include:

This compound’s distinct advantage lies in its oral administration and targeted approach to treating ADH1, making it a promising candidate for future therapeutic development .

Properties

CAS No.

1214922-52-7

Molecular Formula

C58H70Cl2F2N2O13S

Molecular Weight

1144.1 g/mol

IUPAC Name

4-[2-[(1R)-1-[(2R)-3-[[1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]ethyl]phenyl]-2-methylbenzoic acid;sulfuric acid;hydrate

InChI

InChI=1S/2C29H33ClFNO4.H2O4S.H2O/c2*1-18-13-21(10-11-23(18)28(34)35)25-8-6-5-7-24(25)19(2)36-17-22(33)16-32-29(3,4)15-20-9-12-26(30)27(31)14-20;1-5(2,3)4;/h2*5-14,19,22,32-33H,15-17H2,1-4H3,(H,34,35);(H2,1,2,3,4);1H2/t2*19-,22-;;/m11../s1

InChI Key

NOJBHZIZNPMQRT-CBASKZFISA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2[C@@H](C)OC[C@@H](CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.CC1=C(C=CC(=C1)C2=CC=CC=C2[C@@H](C)OC[C@@H](CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.O.OS(=O)(=O)O

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.O.OS(=O)(=O)O

Origin of Product

United States

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